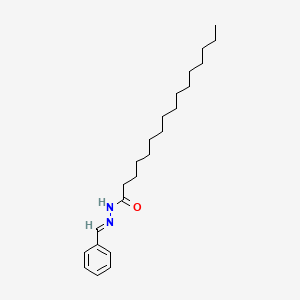

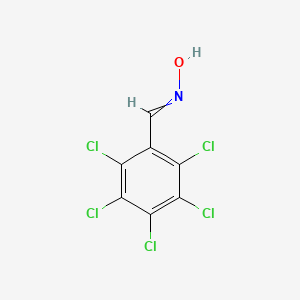

![molecular formula C27H27N3O4S2 B12011662 Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618077-95-5](/img/structure/B12011662.png)

Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(1-butyl-2-oxoindolin-3-ylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'isopropyle est un composé organique complexe appartenant à la classe des thiazolopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un fragment indolinone, un noyau thiazolopyrimidine et un cycle thiophène.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(1-butyl-2-oxoindolin-3-ylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'isopropyle implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation du fragment indolinone : La synthèse commence par la préparation de l'intermédiaire indolinone. Ceci est obtenu par la condensation d'un dérivé d'aniline approprié avec une cétone, suivie d'une cyclisation.

Construction du noyau thiazolopyrimidine : L'intermédiaire indolinone est ensuite mis à réagir avec un thioamide et un aldéhyde approprié en milieu acide pour former le noyau thiazolopyrimidine.

Introduction du cycle thiophène : Le cycle thiophène est introduit par une réaction de couplage croisé catalysée au palladium avec un dérivé du thiophène.

Estérification finale : La dernière étape implique l'estérification du groupe acide carboxylique avec de l'alcool isopropylique en milieu acide pour obtenir le composé souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et l'utilisation de plateformes de synthèse automatisées pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(1-butyl-2-oxoindolin-3-ylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'isopropyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, en particulier au niveau du cycle thiophène.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des fragments indolinone et thiazolopyrimidine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés d'alcool.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de réaction et de développer de nouvelles méthodologies de synthèse.

Biologie

En recherche biologique, le 2-(1-butyl-2-oxoindolin-3-ylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'isopropyle a montré un potentiel en tant qu'agent anticancéreux. Des études ont démontré sa capacité à induire l'apoptose dans les cellules cancéreuses en ciblant des voies moléculaires spécifiques .

Médecine

En chimie médicinale, ce composé est étudié pour son potentiel en tant qu'agent thérapeutique. Sa capacité à interagir avec diverses cibles biologiques en fait un candidat prometteur pour le développement de médicaments .

Industrie

Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les dispositifs photovoltaïques .

Mécanisme d'action

Le mécanisme d'action du 2-(1-butyl-2-oxoindolin-3-ylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'isopropyle implique son interaction avec des cibles moléculaires spécifiques. Dans les cellules cancéreuses, il a été démontré qu'il activait la caspase-3, conduisant à l'apoptose. Le composé inhibe également certaines kinases, perturbant les voies de signalisation cellulaire et empêchant la prolifération cellulaire .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices .

Mécanisme D'action

The mechanism of action of Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In cancer cells, it has been shown to activate caspase-3, leading to apoptosis. The compound also inhibits certain kinases, disrupting cell signaling pathways and preventing cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(3-oxoindolin-2-ylidène)acétonitriles : Ces composés partagent le fragment indolinone et présentent des activités biologiques similaires.

3,7-Bis(2-oxoindolin-3-ylidène)benzo[1,2-b4,5-b′]difuran-2,6(3H,7H)-dione : Ce composé possède une structure de base similaire et est utilisé dans des applications de science des matériaux.

Unicité

Le 2-(1-butyl-2-oxoindolin-3-ylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'isopropyle se distingue par sa combinaison unique de caractéristiques structurelles, qui lui confèrent une réactivité chimique et une activité biologique distinctes.

Propriétés

Numéro CAS |

618077-95-5 |

|---|---|

Formule moléculaire |

C27H27N3O4S2 |

Poids moléculaire |

521.7 g/mol |

Nom IUPAC |

propan-2-yl (2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C27H27N3O4S2/c1-5-6-13-29-18-11-8-7-10-17(18)21(24(29)31)23-25(32)30-22(19-12-9-14-35-19)20(26(33)34-15(2)3)16(4)28-27(30)36-23/h7-12,14-15,22H,5-6,13H2,1-4H3/b23-21- |

Clé InChI |

OKVPEGBSIYWOJR-LNVKXUELSA-N |

SMILES isomérique |

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)/C1=O |

SMILES canonique |

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)C1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

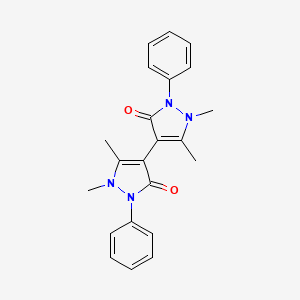

![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)

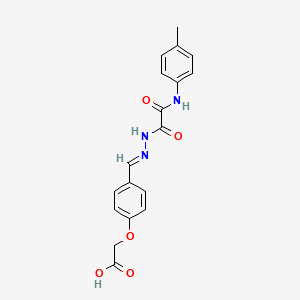

![3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)

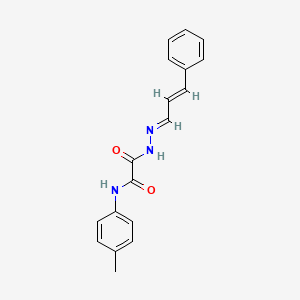

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)

![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)

![N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)